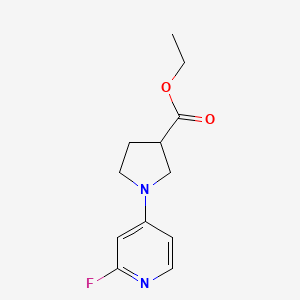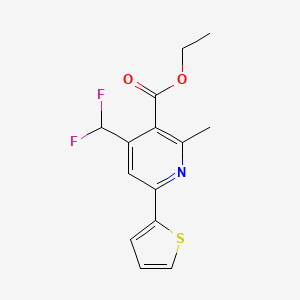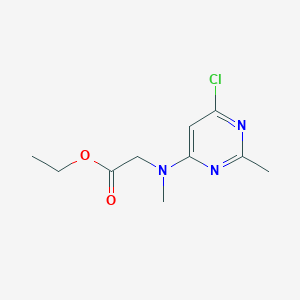
Propazine (ring-13C3)
概要
説明
Propazine (ring-13C3) is primarily used for industrial and scientific research . It is a labelled analogue of Propazine, a herbicide used to control sweet sorghum broadleaf weeds and annual grasses .
Molecular Structure Analysis
The molecular formula of Propazine (ring-13C3) is C6 13C3 H16 ClN5 . The average molecular weight is 232.688 Da .It is typically stored at room temperature away from light and moisture .
科学的研究の応用
Electrochemical Reduction and NMR Evidence
Propazine, a triazine herbicide, is used for controlling broadleaf weeds and grasses in grain sorghum production. It provides post-emergent protection by interfering with the photosynthetic electron transport in weeds. Under acidic conditions, propazine is electrochemically active. Research has demonstrated the electrochemical reduction pathways for propazine, including a 2-electron cleavage of the C-Cl bond and a subsequent 2-electron reduction of the ring. Nuclear Magnetic Resonance (NMR) evidence supports the electrochemical dechlorination of propazine and reduction of the triazine ring (Bruzek et al., 2010).
Microbial Degradation in Soil
Propazine's persistence and contamination in the environment can negatively impact crop growth and food safety. A study identified a microbial community capable of degrading propazine in farmland soil, revealing a biodegradation process involving various bacterial strains and the induction of degradative genes. This helps understand the pathway and mechanism of propazine biodegradation under field conditions (Jiang et al., 2017).
Structural Transformation in Benzoxazines
A study on benzoxazine derivatives, designed for anti-breast cancer treatment, revealed the effectiveness of specific structural configurations in increasing activity against breast cancer cells. These findings contribute to the development of new chemical entities for cancer treatment, demonstrating the potential of structural manipulation in drug design (Jana et al., 2021).
Degradation by Sulfate Radicals
Research on chlorotriazine herbicides, including propazine, has shown their reactivity with sulfate radicals, leading to dealkylation processes. This study sheds light on the degradation mechanisms of these herbicides and their interaction with environmental factors like organic matter, contributing to better understanding of their environmental fate (Lutze et al., 2015).
Stereochemistry of Nitrogen-Containing Heterocycles
The study of nitrogen-containing heterocycles, including compounds similar to propazine, helps in understanding the stereochemistry and structural dynamics of these molecules. This research is crucial for the development of new compounds with specific properties and functionalities (Samitov et al., 1986).
Polymerization Behavior of Benzoxazine
Investigations into the polymerization behavior of benzoxazine compounds, including those structurally similar to propazine, provide insights into the development of materials with specific properties. This research is significant for applications in areas such as aerospace and electronics, where high-performance polymeric materials are required (Zhang et al., 2019).
Safety and Hazards
作用機序
Target of Action
Propazine, a compound of the symmetrical triazine group , is known to have endocrine-disrupting effects . It primarily targets the endocrine system, disrupting the normal hormonal balance and potentially leading to various health issues.
Mode of Action
It is known to interact with the endocrine system, causing disruptions in hormonal balance . This disruption can lead to changes in the normal functioning of the body, potentially causing adverse health effects.
Biochemical Pathways
Propazine (ring-13C3) affects various biochemical pathways. It is metabolized into different compounds, including deethyl- and deisopropyl-atrazine (DEA and DIA, respectively) and propazine-2-hydroxy (PP-2OH) . These metabolites can further interact with various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The pharmacokinetics of Propazine (ring-13C3) involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it undergoes significant first-pass metabolism, resulting in a low oral bioavailability . The metabolites of Propazine (ring-13C3), including DEA, DIA, and PP-2OH, are found in various tissues, including the brain .
Result of Action
The result of Propazine (ring-13C3)'s action is the disruption of the endocrine system, which can lead to various health issues. For example, it has been associated with an increased prevalence of male infertility and a declining trend in sperm quality . Additionally, it can cause damage to organs such as the eyes, kidneys, liver, heart, and central nervous system .
Action Environment
The action of Propazine (ring-13C3) can be influenced by various environmental factors. For instance, it can accumulate in soil and contaminate ground and surface water . This can lead to its bioaccumulation in various organisms, including humans . Furthermore, its stability and efficacy can be affected by factors such as temperature and light .
特性
IUPAC Name |
6-chloro-2-N,4-N-di(propan-2-yl)-(2,4,6-13C3)1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i7+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNRPILHGGKWCK-ULEDQSHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[13C]1=N[13C](=N[13C](=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one](/img/structure/B1493289.png)
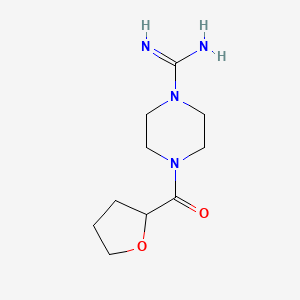
![6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1493291.png)
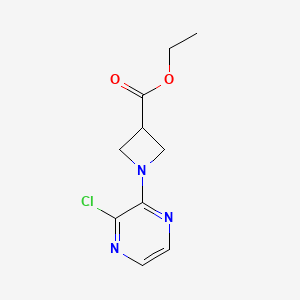

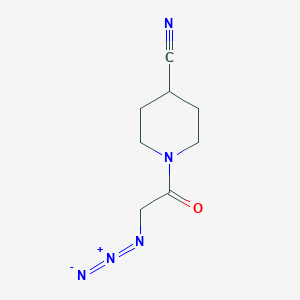

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493302.png)

